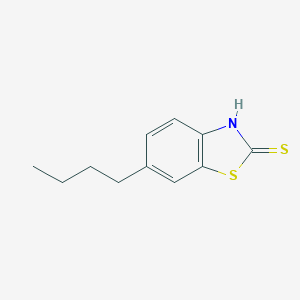

2(3H)-Benzothiazolethione,6-butyl-(9CI)

Description

BenchChem offers high-quality 2(3H)-Benzothiazolethione,6-butyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Benzothiazolethione,6-butyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

131785-57-4 |

|---|---|

Molecular Formula |

C11H13NS2 |

Molecular Weight |

223.4 g/mol |

IUPAC Name |

6-butyl-3H-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C11H13NS2/c1-2-3-4-8-5-6-9-10(7-8)14-11(13)12-9/h5-7H,2-4H2,1H3,(H,12,13) |

InChI Key |

VVSMPKIKVDRWMP-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC2=C(C=C1)NC(=S)S2 |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=S)S2 |

Synonyms |

2(3H)-Benzothiazolethione,6-butyl-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-butyl-1,3-benzothiazole-2-thione is a heterocyclic organic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The substituent at the 6-position of the benzothiazole ring is known to influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 6-butyl-1,3-benzothiazole-2-thione, including experimental protocols for its synthesis and characterization, and insights into its potential mechanisms of action.

Physicochemical Data

Table 1: Predicted Physicochemical Properties of 6-butyl-1,3-benzothiazole-2-thione

| Property | Predicted Value/Range | Comments |

| Molecular Formula | C₁₁H₁₃NS₂ | - |

| Molecular Weight | 223.36 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | 150 - 180 | Estimated based on related 6-alkyl-benzothiazole derivatives. The melting point is expected to be a crystalline solid at room temperature. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular weight and polar nature of the thione group. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in alcohols; insoluble in water. | The butyl group increases lipophilicity, but the thione and thiazole moieties contribute to polarity. |

| pKa | 6.5 - 7.5 | The N-H proton of the thione tautomer is weakly acidic. |

| LogP | 3.5 - 4.5 | The octanol-water partition coefficient is predicted to be in this range, indicating good lipophilicity. |

Experimental Protocols

The following section details a general experimental protocol for the synthesis of 6-butyl-1,3-benzothiazole-2-thione, based on established methods for the synthesis of related 6-substituted benzothiazole-2-thiones.

Synthesis of 6-butyl-2-aminobenzothiazole (Precursor)

The synthesis of the target compound typically starts from the corresponding 2-aminobenzothiazole precursor.

Materials:

-

4-butylaniline

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Bromine

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Ethanol

Procedure:

-

Thiocyanation of 4-butylaniline: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-butylaniline in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of potassium thiocyanate in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water. A precipitate of 2-amino-6-butylbenzothiazole will form.

-

Filter the precipitate, wash with water until neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-6-butylbenzothiazole.

-

Characterize the product using techniques such as melting point determination, FT-IR, and ¹H-NMR spectroscopy.

Synthesis of 6-butyl-1,3-benzothiazole-2-thione

Materials:

-

6-butyl-2-aminobenzothiazole

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of the dithiocarbamate salt: Dissolve 6-butyl-2-aminobenzothiazole in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol to the flask and stir.

-

Slowly add carbon disulfide to the reaction mixture at room temperature. The mixture will likely change color and a precipitate may form.

-

Reflux the reaction mixture for 4-6 hours.

-

Cyclization and Thione Formation: After refluxing, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid until the pH is acidic. This will cause the precipitation of the crude 6-butyl-1,3-benzothiazole-2-thione.

-

Filter the precipitate, wash thoroughly with water to remove any remaining salts, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.

-

Characterize the final product by determining its melting point, and by using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

Mandatory Visualizations

Caption: Synthetic workflow for 6-butyl-1,3-benzothiazole-2-thione.

Caption: Potential NF-κB signaling pathway inhibition by benzothiazole derivatives.

Potential Mechanism of Action and Biological Relevance

While the specific biological activities of 6-butyl-1,3-benzothiazole-2-thione have not been extensively reported, the benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of activities.

Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties. One of the proposed mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. Benzothiazole derivatives may inhibit the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[3]

Antimicrobial Activity: Benzothiazole-2-thione derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For example, some benzothiazole derivatives have been shown to inhibit the dihydropteroate synthase (DHPS) enzyme in bacteria.[1][4] DHPS is a key enzyme in the folate biosynthesis pathway, which is essential for bacterial survival. Inhibition of this enzyme leads to the depletion of folic acid and subsequent bacterial death.

Conclusion

6-butyl-1,3-benzothiazole-2-thione represents a molecule of interest for further investigation in drug discovery, given the established biological importance of the benzothiazole scaffold. While specific experimental data for this compound is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties and activities of related compounds. The provided experimental protocols can serve as a starting point for its synthesis, and the outlined potential mechanisms of action offer a rationale for screening its biological activity, particularly in the areas of oncology and infectious diseases. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this specific derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, MS) of 2(3H)-Benzothiazolethione,6-butyl-(9CI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-butyl-2(3H)-benzothiazolethione, a derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole.[1] This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers working with this and similar molecules. The methodologies for these key analytical techniques are also outlined.

Molecular Structure and Spectroscopic Overview

6-butyl-2(3H)-benzothiazolethione belongs to the benzothiazole class of organic compounds, which are characterized by a benzene ring fused to a thiazole ring. The molecule exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form being more stable in solution and the solid state.[2] The addition of a butyl group at the 6-position of the benzothiazole core introduces specific spectroscopic signatures that are detailed in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-butyl-2(3H)-benzothiazolethione, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons on the benzothiazole ring and the aliphatic protons of the butyl group. The chemical shifts are influenced by the electron-withdrawing nature of the heterocyclic ring and the electron-donating effect of the alkyl substituent.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.10 - 7.50 | Multiplet | 3H |

| -CH₂- (butyl, α to ring) | 2.60 - 2.80 | Triplet | 2H |

| -CH₂- (butyl, β) | 1.55 - 1.75 | Sextet | 2H |

| -CH₂- (butyl, γ) | 1.30 - 1.50 | Sextet | 2H |

| -CH₃ (butyl, δ) | 0.90 - 1.00 | Triplet | 3H |

| N-H | 9.50 - 11.00 | Broad Singlet | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=S | 185 - 195 |

| Aromatic C (quaternary) | 125 - 150 |

| Aromatic C-H | 110 - 125 |

| -CH₂- (butyl, α to ring) | 30 - 35 |

| -CH₂- (butyl, β) | 25 - 30 |

| -CH₂- (butyl, γ) | 20 - 25 |

| -CH₃ (butyl, δ) | 10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-butyl-2(3H)-benzothiazolethione will show characteristic absorption bands for the N-H, C-H, C=S, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3200 | Medium, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 2960 - 2850 | Strong |

| C=N stretch | 1620 - 1580 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C=S stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 6-butyl-2(3H)-benzothiazolethione, the molecular ion peak and characteristic fragment ions will be observed.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 223 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₃H₇]⁺ |

| 167 | [M - C₄H₈]⁺ |

| 135 | [C₇H₅NS]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and identify fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 6-butyl-2(3H)-benzothiazolethione.

Caption: Workflow for Spectroscopic Analysis.

References

The Diverse Biological Landscape of Benzothiazolethione Derivatives: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, is a prominent scaffold in medicinal chemistry, consistently yielding derivatives with a wide array of biological activities. Among these, benzothiazole-2-thione (2-mercaptobenzothiazole) derivatives have garnered significant attention for their potent and varied pharmacological effects. This technical guide provides an in-depth review of the current state of research into the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Quantitative data from key studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzothiazolethione derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in tumor progression.

A noteworthy study synthesized a series of novel benzothiazole-2-thiol derivatives and evaluated their anti-proliferative activities in vitro.[1] Among the synthesized compounds, those linked to a pyridinyl-2-amine moiety, particularly compound 7e , exhibited remarkable potency.[1][2] This compound displayed broad-spectrum anticancer activity with exceptionally low IC50 values against several human cancer cell lines, including SKRB-3 (1.2 nM), SW620 (4.3 nM), A549 (44 nM), and HepG2 (48 nM).[1][2] Further investigation revealed that compound 7e induced apoptosis in HepG2 cancer cells.[1][2]

Other studies have explored the anticancer potential of benzothiazole-acylhydrazone derivatives. These compounds were tested against a panel of cancer cell lines including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma).[3] The cytotoxic activity was evaluated using the MTT assay, and several derivatives showed promising results.[3] The structure-activity relationship (SAR) studies often highlight that the presence of specific substituents, such as chloro, hydroxyl, and amino groups, can enhance the cytotoxic activity of benzothiazole derivatives.[4]

Table 1: Anticancer Activity of Selected Benzothiazolethione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7d | HepG2 | 0.8 | [1] |

| SW480 | 6.2 | [1] | |

| HeLa | 4.5 | [1] | |

| 7e | HepG2 | 0.048 | [1][2] |

| SW480 | 0.7 | [1] | |

| HeLa | 0.6 | [1] | |

| SKRB-3 | 0.0012 | [1][2] | |

| SW620 | 0.0043 | [1][2] | |

| A549 | 0.044 | [1][2] | |

| 7f | HepG2 | 0.7 | [1] |

| SW480 | 5.8 | [1] | |

| HeLa | 4.1 | [1] | |

| 7i | HepG2 | 0.9 | [1] |

| SW480 | 6.8 | [1] | |

| HeLa | 4.9 | [1] | |

| 4a | A549 | >1 | [3] |

| C6 | >1 | [3] | |

| MCF-7 | >1 | [3] | |

| HT-29 | >1 | [3] | |

| 4d | A549 | 0.23 | [3] |

| C6 | 0.08 | [3] | |

| MCF-7 | 0.11 | [3] | |

| HT-29 | 0.15 | [3] | |

| 4e | A549 | 0.19 | [3] |

| C6 | 0.07 | [3] | |

| MCF-7 | 0.09 | [3] | |

| HT-29 | 0.12 | [3] | |

| 4h | A549 | 0.15 | [3] |

| C6 | 0.06 | [3] | |

| MCF-7 | 0.07 | [3] | |

| HT-29 | 0.1 | [3] | |

| 51 | Non-small cell lung cancer (HOP-92) | 0.0718 | [5] |

| 56 (Urea derivative) | Average over 60 cancer cell lines | 0.38 | [5] |

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of benzothiazolethione derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiazolethione derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6][7] Their mechanism of action often involves the inhibition of essential microbial enzymes. For instance, these derivatives have been reported to inhibit DNA gyrase, dihydrofolate reductase, and other crucial enzymes in bacterial metabolic pathways.[8][9]

One study reported the synthesis of benzothiazole derivatives of isatin, with compound 41c showing excellent antibacterial activity against E. coli (MIC = 3.1 µg/mL) and P. aeruginosa (MIC = 6.2 µg/mL), surpassing the efficacy of the reference drug ciprofloxacin.[8] Another series of thiazolidin-4-one derivatives of benzothiazole demonstrated potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values ranging from 0.09 to 0.18 mg/mL.[8]

Table 2: Antimicrobial Activity of Selected Benzothiazolethione Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 41c | Escherichia coli | 3.1 | [8] |

| Pseudomonas aeruginosa | 6.2 | [8] | |

| Bacillus cereus | 12.5 | [8] | |

| Staphylococcus aureus | 12.5 | [8] | |

| 8a | Pseudomonas aeruginosa | 90-180 | [8] |

| Escherichia coli | 90-180 | [8] | |

| 8b | Pseudomonas aeruginosa | 90-180 | [8] |

| Escherichia coli | 90-180 | [8] | |

| 8c | Pseudomonas aeruginosa | 90-180 | [8] |

| Escherichia coli | 90-180 | [8] | |

| 8d | Pseudomonas aeruginosa | 90-180 | [8] |

| Escherichia coli | 90-180 | [8] | |

| A1 | Escherichia coli | - | [7][10] |

| Staphylococcus aureus | - | [7][10] | |

| Aspergillus niger | Significant Activity | [7][10] | |

| Candida albicans | Significant Activity | [7][10] | |

| A2 | Escherichia coli | - | [7][10] |

| Staphylococcus aureus | - | [7][10] | |

| Aspergillus niger | Significant Activity | [7][10] | |

| Candida albicans | Significant Activity | [7][10] | |

| A9 | Escherichia coli | - | [7][10] |

| Staphylococcus aureus | - | [7][10] | |

| Aspergillus niger | Significant Activity | [7][10] | |

| Candida albicans | Significant Activity | [7][10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A dash (-) indicates that specific MIC values were not provided, but significant activity was reported.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of benzothiazolethione derivatives against various microorganisms is typically determined using the broth microdilution method.

Methodology:

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a specific turbidity, usually corresponding to a concentration of 10^5 to 10^6 CFU/mL.

-

Compound Dilution: A serial two-fold dilution of the test compounds is prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive (broth with microorganisms, no compound) and negative (broth only) controls are included. A standard antibiotic or antifungal agent is also tested as a positive control.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Pathological Mediators

The biological activity of benzothiazolethione derivatives often stems from their ability to inhibit specific enzymes. This targeted inhibition makes them attractive candidates for the development of drugs for a variety of diseases.

Recent research has focused on the development of benzothiazole derivatives as inhibitors of enzymes implicated in neurodegenerative diseases and cancer. For example, a series of novel benzothiazoles were designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in the pathogenesis of Alzheimer's disease.[11][12] Compound 4f from this series was a particularly potent inhibitor of both AChE (IC50 = 23.4 nM) and MAO-B (IC50 = 40.3 nM).[11][12]

In the context of cancer therapy, new benzothiazole hybrids have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[13][14] One such hybrid, compound 4a , emerged as a highly effective VEGFR-2 inhibitor with an IC50 of 91 nM.[13][14]

Table 3: Enzyme Inhibitory Activity of Selected Benzothiazolethione Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 4f | Acetylcholinesterase (AChE) | 23.4 | [11][12] |

| Monoamine Oxidase B (MAO-B) | 40.3 | [11][12] | |

| 4a | VEGFR-2 | 91 | [13][14] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The inhibitory activity of benzothiazolethione derivatives against a specific enzyme is determined using an in vitro assay tailored to the enzyme of interest. The following is a general workflow.

Methodology:

-

Reagents: All necessary reagents, including the purified enzyme, substrate, and buffer solutions, are prepared.

-

Reaction Mixture: The reaction is typically carried out in a microplate format. The reaction mixture contains the enzyme, buffer, and various concentrations of the test inhibitor.

-

Pre-incubation: The enzyme and inhibitor are often pre-incubated together for a specific period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Detection: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time. The detection method depends on the specific enzyme and substrate (e.g., colorimetric, fluorometric, or luminescent).

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Conclusion

Benzothiazolethione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibitory agents underscores their potential for the development of novel therapeutics. The modular nature of the benzothiazole scaffold allows for extensive chemical modification, providing a rich platform for structure-activity relationship studies and the optimization of pharmacological properties. The detailed experimental protocols and compiled quantitative data presented in this review serve as a valuable resource for researchers in the field, facilitating further exploration and development of these potent bioactive molecules. Future research should continue to focus on elucidating the precise mechanisms of action, optimizing lead compounds for in vivo efficacy and safety, and exploring the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jchr.org [jchr.org]

- 11. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations and Molecular Modeling of 6-Butyl-1,3-benzothiazole-2-thione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and potential experimental characterization of 6-butyl-1,3-benzothiazole-2-thione, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific compound, this guide synthesizes information from studies on closely related benzothiazole derivatives to project its structural, electronic, and reactive properties. This document serves as a foundational resource for researchers initiating studies on this and similar molecules.

Introduction to Benzothiazole-2-thiones

Benzothiazole and its derivatives are a significant class of heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] The benzothiazole scaffold is present in a variety of pharmacologically active molecules with a broad range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] The thione (-C=S) functional group at the 2-position of the benzothiazole ring is a key structural feature that influences the molecule's electronic properties and biological activity. The introduction of an alkyl substituent, such as a butyl group at the 6-position, is expected to modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic profile of the parent molecule.

Quantum chemical calculations and molecular modeling are indispensable tools in modern drug discovery and materials science.[4] These computational methods allow for the prediction of molecular properties, including geometry, electronic structure, and reactivity, providing insights that can guide experimental design and the interpretation of results.[4][5]

Computational Methodology

The quantum chemical data presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used method for studying the electronic structure of molecules.[5]

Geometry Optimization

The probable three-dimensional structure of 6-butyl-1,3-benzothiazole-2-thione was optimized to determine its most stable conformation. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Quantum Chemical Descriptors

A series of quantum chemical descriptors can be calculated to understand the electronic properties and reactivity of the molecule. These include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining the molecule's electronic excitation properties and its ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.[4]

-

Mulliken Atomic Charges: These charges provide an estimation of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-deficient.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies to predict the overall reactivity of the molecule.

The following diagram illustrates a typical workflow for quantum chemical calculations.

Predicted Molecular Properties

Based on DFT studies of similar benzothiazole derivatives, the following tables summarize the predicted quantitative data for 6-butyl-1,3-benzothiazole-2-thione.[4][5]

Predicted Geometrical Parameters

The bond lengths and angles of the benzothiazole-2-thione core are expected to be largely consistent with those of the parent molecule, with minor variations due to the electronic effects of the butyl group.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S (thiazole) | ~ 1.75 |

| C=S (thione) | ~ 1.65 |

| C-N (thiazole) | ~ 1.38 |

| C=N (thiazole) | ~ 1.32 |

| C-C (benzene) | ~ 1.39 - 1.41 |

| C-C (butyl) | ~ 1.53 - 1.54 |

| C-H (aromatic) | ~ 1.08 |

| C-H (aliphatic) | ~ 1.09 - 1.10 |

| **Bond Angles (°) ** | |

| C-S-C (thiazole) | ~ 90 |

| C-N-C (thiazole) | ~ 110 |

| S-C-N (thiazole) | ~ 115 |

| C-C-C (benzene) | ~ 120 |

| C-C-C (butyl) | ~ 109.5 |

Table 1: Predicted geometrical parameters for 6-butyl-1,3-benzothiazole-2-thione.

Predicted Quantum Chemical Descriptors

The electronic properties are influenced by the butyl group, which acts as a weak electron-donating group.

| Descriptor | Predicted Value |

| HOMO Energy | ~ -6.0 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |

| Dipole Moment | ~ 3.0 to 4.0 Debye |

| Electronegativity (χ) | ~ 3.75 to 4.25 eV |

| Chemical Hardness (η) | ~ 2.0 to 2.5 eV |

| Global Softness (S) | ~ 0.20 to 0.25 eV⁻¹ |

Table 2: Predicted quantum chemical descriptors for 6-butyl-1,3-benzothiazole-2-thione.

Experimental Protocols

Synthesis

A plausible synthetic route to 6-butyl-1,3-benzothiazole-2-thione involves the reaction of 4-butylaniline with carbon disulfide in the presence of a suitable base and solvent.

General Procedure:

-

Dissolve 4-butylaniline in a suitable solvent such as ethanol.

-

Add a stoichiometric excess of carbon disulfide to the solution.

-

Slowly add a solution of a strong base (e.g., potassium hydroxide) in the same solvent.

-

Reflux the reaction mixture for several hours.

-

After cooling, the reaction mixture is acidified to precipitate the crude product.

-

The crude product is then purified by recrystallization from an appropriate solvent.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=S group (around 1050-1250 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring and the aliphatic protons of the butyl group would be observed in their respective characteristic chemical shift regions.

-

¹³C NMR: Resonances for the carbon atoms of the benzothiazole core, the thione carbon (which is typically deshielded), and the butyl group carbons would be present.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 6-butyl-1,3-benzothiazole-2-thione, along with characteristic fragmentation patterns.

Molecular Modeling and Potential Applications

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein.[6] Studies on various benzothiazole derivatives have shown their potential to interact with a range of biological targets, suggesting their utility as antimicrobial and anticancer agents.[1][7]

Potential Signaling Pathways

Based on the known activities of benzothiazole derivatives, 6-butyl-1,3-benzothiazole-2-thione could potentially interact with key signaling pathways involved in cell proliferation and survival. A hypothetical interaction is depicted below.

The lipophilic butyl group may enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake. Molecular docking studies could be employed to predict the binding affinity of 6-butyl-1,3-benzothiazole-2-thione to specific protein targets and to elucidate the key molecular interactions responsible for its potential biological activity.

Conclusion

This technical guide has provided a detailed theoretical overview of 6-butyl-1,3-benzothiazole-2-thione, drawing upon existing knowledge of related benzothiazole derivatives. The presented data on its predicted molecular structure, quantum chemical properties, and potential synthetic and characterization methods serve as a valuable starting point for researchers interested in this compound. Further experimental and computational studies are warranted to validate these predictions and to fully explore the therapeutic and material science applications of this and similar molecules.

References

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. sciencepub.net [sciencepub.net]

- 5. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation of 2(3H)-Benzothiazolethione, 6-butyl-(9CI): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational understanding of the thermal degradation of 2(3H)-Benzothiazolethione, 6-butyl-(9CI). Due to the limited availability of specific experimental data in publicly accessible literature for this particular substituted benzothiazolethione, this document outlines the general principles of thermal analysis, the expected degradation behavior based on related compounds, and the detailed experimental protocols that would be employed for a comprehensive thermal degradation analysis.

Introduction to Thermal Stability of Benzothiazolethiones

2(3H)-Benzothiazolethione and its derivatives are a class of heterocyclic compounds with a wide range of applications, including as vulcanization accelerators in the rubber industry and as scaffolds in medicinal chemistry. The thermal stability of these compounds is a critical parameter, influencing their processing, storage, and safety. Thermal degradation involves the breakdown of a material at elevated temperatures, leading to the formation of smaller molecules. Understanding the thermal decomposition pathways and kinetics is essential for predicting the material's lifetime and ensuring its safe handling.

While specific data for the 6-butyl substituted variant is scarce, studies on the parent compound, 2-mercaptobenzothiazole (MBT), and other alkylated derivatives indicate that thermal decomposition is a key characteristic. The introduction of an alkyl substituent, such as a butyl group at the 6-position of the benzothiazole ring, is expected to influence the thermal stability. The electron-donating nature of the alkyl group may affect the bond dissociation energies within the molecule, potentially altering the onset temperature and the mechanism of decomposition compared to the unsubstituted parent compound.

Anticipated Thermal Degradation Profile

Based on the analysis of related benzothiazole structures, the thermal degradation of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) is expected to proceed through a multi-stage process. The primary decomposition steps would likely involve the cleavage of the C-S and C-N bonds within the thiazole ring, as these are typically the most thermally labile bonds in this heterocyclic system. The presence of the 6-butyl group may also lead to additional decomposition pathways involving the cleavage of the butyl chain.

Key Expected Decomposition Events:

-

Initial Decomposition: Likely initiated by the scission of the S-H or C=S bond, followed by the opening of the thiazole ring.

-

Secondary Decomposition: Fragmentation of the butyl group and further breakdown of the benzene ring at higher temperatures.

-

Volatile Products: The degradation is expected to produce a range of volatile compounds, which may include butene, hydrogen sulfide, carbon disulfide, and various aromatic fragments.

Experimental Protocols for Thermal Degradation Analysis

A thorough investigation of the thermal degradation of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) would necessitate a suite of analytical techniques. The following sections detail the standard experimental protocols for the most relevant methods.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature profile of the compound by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative degradation, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 800 °C).

-

Data Acquisition: The instrument continuously records the sample mass and temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Data Presentation:

| Parameter | Description |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs (peak of the DTG curve). |

| Mass Loss (%) | The percentage of mass lost at each decomposition stage. |

| Residue (%) | The percentage of the initial mass remaining at the end of the experiment. |

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, providing information on melting, crystallization, and decomposition enthalpies.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert atmosphere is maintained.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The data is plotted as a DSC curve (heat flow vs. temperature).

Data Presentation:

| Parameter | Description |

| Melting Point (Tm) | The temperature at the peak of the endothermic melting transition. |

| Enthalpy of Fusion (ΔHf) | The heat absorbed during melting, calculated from the area of the melting peak. |

| Decomposition Temperature (Td) | The temperature at the onset of the exothermic or endothermic decomposition event. |

| Enthalpy of Decomposition (ΔHd) | The heat released or absorbed during decomposition, calculated from the peak area. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the material.

Methodology:

-

Sample Preparation: A microgram-scale sample is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature (determined from TGA data) in an inert atmosphere. The thermal fragments are then swept into the gas chromatograph.

-

Gas Chromatography (GC): The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry (MS): The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

Visualization of Experimental Workflow and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental analysis and a hypothetical degradation pathway.

Electrochemical Behavior of 6-butyl-2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of 6-butyl-2-mercaptobenzothiazole. Due to the limited direct experimental data on this specific derivative, this document establishes a foundational understanding based on the well-documented electrochemical properties of the parent compound, 2-mercaptobenzothiazole (MBT). A theoretical framework is presented to extrapolate the influence of the 6-butyl substituent on the electrochemical characteristics of the molecule. This guide includes a review of the core electrochemical reactions of the mercaptobenzothiazole functional group, detailed hypothetical experimental protocols for characterization, and a discussion on the potential implications for drug development and related research fields.

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are a class of heterocyclic compounds with significant industrial and pharmaceutical importance. They are widely used as vulcanization accelerators in the rubber industry and have demonstrated a broad spectrum of biological activities. The electrochemical behavior of these compounds is of fundamental interest as it governs their redox properties, which can be linked to their mechanism of action in various applications, including their potential as corrosion inhibitors and their role in biological systems.

The introduction of a butyl group at the 6-position of the benzothiazole ring is expected to modulate the electronic properties of the parent molecule, thereby influencing its electrochemical behavior. This guide will first detail the known electrochemical characteristics of MBT and then provide a theoretical perspective on how the electron-donating nature of the butyl group may alter these properties.

Electrochemical Behavior of 2-Mercaptobenzothiazole (Parent Compound)

The electrochemistry of 2-mercaptobenzothiazole is primarily centered around the redox activity of the thiol group (-SH).

Oxidation of 2-Mercaptobenzothiazole

The principal electrochemical oxidation reaction of MBT involves the thiol group, which undergoes oxidation to form the disulfide dimer, 2,2'-dithiobis(benzothiazole) (MBTS).[1] This reaction is a key aspect of its chemical reactivity and is implicated in its mechanism as a rubber accelerator and its potential haptenation pathway in allergic contact dermatitis.[1]

The oxidative transformation can be represented as:

2(C₇H₅NS₂) - 2e⁻ → (C₁₄H₈N₂S₄) + 2H⁺

Adsorption and Film Formation

MBT has a strong affinity for metal surfaces, particularly gold and copper, where it can form self-assembled monolayers (SAMs).[2] These films are typically formed through the sulfur atom of the thiol group. The properties of these monolayers, such as their packing density and permeability, are influenced by factors like pH and the potential applied to the electrode.[2] This property is the basis for its extensive use as a corrosion inhibitor for copper and its alloys.[3]

Voltammetric Determination

Various voltammetric techniques have been employed for the sensitive determination of MBT. These methods often rely on the electrochemical reaction of the thiol group or the formation of complexes with metal ions. For instance, cathodic stripping voltammetry (CSV) has been used to determine MBT by accumulating its cobalt(II) complex on an electrode surface followed by the reduction of the complexed cobalt.[4] Square wave voltammetry (SWV) has also been utilized for the simultaneous determination of MBT and other related compounds.

Theoretical Influence of the 6-Butyl Substituent

The introduction of a butyl group at the 6-position of the benzothiazole ring is expected to influence the electrochemical behavior of the molecule primarily through its electronic effect.

Electronic Effects of the Butyl Group

The butyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring. Studies on substituted benzothiazoles have shown that electron-donating groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO).[5]

An increase in the HOMO energy level generally makes a molecule easier to oxidize. Therefore, it is hypothesized that 6-butyl-2-mercaptobenzothiazole will have a lower oxidation potential compared to the unsubstituted 2-mercaptobenzothiazole.

Predicted Electrochemical Behavior

Based on the electron-donating nature of the butyl group, the following predictions can be made for the electrochemical behavior of 6-butyl-2-mercaptobenzothiazole:

-

Lower Oxidation Potential: The molecule is expected to be more susceptible to oxidation, exhibiting an anodic peak at a less positive potential in cyclic voltammetry experiments compared to MBT.

-

Enhanced Adsorption: The increased electron density on the benzothiazole ring system might lead to stronger adsorption on certain electrode surfaces, potentially enhancing its properties as a corrosion inhibitor.

-

Minimal Impact on the Core Redox Chemistry: The fundamental redox reaction involving the thiol group to form the corresponding disulfide is expected to remain the primary electrochemical process.

Data Presentation

As direct experimental data for 6-butyl-2-mercaptobenzothiazole is not available in the reviewed literature, the following table summarizes the key electrochemical parameters for the parent compound, 2-mercaptobenzothiazole, extracted from various studies. A second table provides a hypothetical comparison with the expected values for the 6-butyl derivative.

Table 1: Reported Electrochemical Data for 2-Mercaptobenzothiazole (MBT)

| Parameter | Value/Observation | Technique | Electrode | Conditions | Reference |

| Oxidation | Forms disulfide (MBTS) | Various | Various | - | [1] |

| Reduction | Reduction of Co(II)-MBT complex at -0.95 V | Cathodic Stripping Voltammetry | - | pH 4 (Britton-Robinson buffer) | [4] |

| Adsorption | Forms self-assembled monolayer | Cyclic Voltammetry, Impedance | Gold | pH dependent | [2] |

| Corrosion Inhibition | Acts as a mixed-type inhibitor for copper | Potentiodynamic Polarization, EIS | Copper | NaCl solution | [3] |

Table 2: Hypothetical Comparison of Electrochemical Properties

| Property | 2-Mercaptobenzothiazole (MBT) | 6-butyl-2-mercaptobenzothiazole (Hypothetical) | Rationale |

| Oxidation Potential (Epa) | E₁ | < E₁ | Electron-donating butyl group increases HOMO energy, making oxidation easier. |

| Corrosion Inhibition Efficiency | High | Potentially Higher | Increased electron density may lead to stronger adsorption on metal surfaces. |

| Solubility in Nonpolar Media | Moderate | Higher | The butyl group increases the lipophilicity of the molecule. |

Experimental Protocols

To experimentally investigate the electrochemical behavior of 6-butyl-2-mercaptobenzothiazole, the following detailed methodologies are proposed.

Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials of 6-butyl-2-mercaptobenzothiazole.

-

Working Electrode: Glassy carbon electrode (GCE) or gold electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Counter Electrode: Platinum wire.

-

Electrolyte: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile or a buffered aqueous solution).

-

Analyte Concentration: 1 mM solution of 6-butyl-2-mercaptobenzothiazole.

-

Procedure:

-

Polish the working electrode to a mirror finish.

-

Assemble the three-electrode cell with the electrolyte solution.

-

De-aerate the solution by purging with high-purity nitrogen for 15 minutes.

-

Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a negative potential to observe any reduction peaks.

-

Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or adsorption-controlled).

-

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Studies

-

Objective: To evaluate the performance of 6-butyl-2-mercaptobenzothiazole as a corrosion inhibitor.

-

Working Electrode: A sample of the metal to be protected (e.g., copper or steel).

-

Reference Electrode: Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Corrosive Medium: An aqueous solution of a corrosive agent (e.g., 3.5% NaCl).

-

Inhibitor Concentration: Varying concentrations of 6-butyl-2-mercaptobenzothiazole (e.g., from 10⁻⁶ M to 10⁻³ M).

-

Procedure:

-

Immerse the working electrode in the corrosive medium without the inhibitor and allow the open-circuit potential (OCP) to stabilize.

-

Perform an EIS measurement at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

-

Repeat the measurement after adding different concentrations of the inhibitor to the solution.

-

Analyze the impedance data by fitting to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct indicates effective corrosion inhibition.

-

Mandatory Visualization

Caption: Workflow for the electrochemical investigation of 6-butyl-2-mercaptobenzothiazole.

Caption: Proposed electrochemical oxidation pathway of a mercaptobenzothiazole derivative.

Conclusion

While direct experimental data on the electrochemical behavior of 6-butyl-2-mercaptobenzothiazole remains to be published, a strong theoretical framework based on the well-understood electrochemistry of 2-mercaptobenzothiazole can be established. The electron-donating butyl group at the 6-position is predicted to lower the oxidation potential of the molecule, making it more susceptible to oxidation. This modification may also enhance its adsorption properties, with potential implications for its application as a corrosion inhibitor. The experimental protocols outlined in this guide provide a clear roadmap for the systematic investigation of the electrochemical properties of this and other substituted mercaptobenzothiazole derivatives. Such studies are crucial for understanding the structure-activity relationships within this important class of compounds and for the rational design of new molecules with tailored redox properties for various applications, including drug development.

References

- 1. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cathodic stripping voltammetric determination of 2-mercaptobenzothiazole using the catalytic cobalt peak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis of 2(3H)-Benzothiazolethione, 6-butyl-(9CI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2(3H)-Benzothiazolethione, 6-butyl-(9CI), a substituted benzothiazole derivative. Benzothiazoles are a significant class of heterocyclic compounds with a wide range of applications in pharmaceuticals and material science. This protocol outlines the reaction of 4-butylaniline with carbon disulfide and sulfur, a common and effective method for the preparation of 2-mercaptobenzothiazoles. While specific yield and characterization data for the 6-butyl derivative are not extensively published, this protocol is based on well-established synthetic methodologies for analogous compounds.

Introduction

2-Mercaptobenzothiazoles (MBTs) and their derivatives are of considerable interest due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties. They also serve as important intermediates in organic synthesis and as additives in the rubber industry. The synthesis of the 6-butyl substituted analog, 2(3H)-Benzothiazolethione, 6-butyl-(9CI), follows a classical approach to constructing the benzothiazole ring system. The primary synthetic strategy involves the reaction of a substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.

Synthetic Pathway

The synthesis of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) is typically achieved through a one-pot reaction of 4-butylaniline with carbon disulfide and sulfur.

Overall Reaction:

Experimental Protocol

3.1. Materials and Reagents

-

4-Butylaniline (C₁₀H₁₅N)

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

Toluene (C₇H₈) (or another suitable high-boiling solvent)

-

Ethanol (C₂H₅OH)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized Water

3.2. Equipment

-

High-pressure autoclave reactor equipped with a stirrer and temperature controller

-

Heating mantle

-

Condenser

-

Separatory funnel

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

3.3. Synthetic Procedure

-

Reaction Setup: In a high-pressure autoclave reactor, charge 4-butylaniline, carbon disulfide, and elemental sulfur. A common molar ratio for aniline derivatives to carbon disulfide and sulfur is approximately 1:2:2, although optimization may be required. Toluene can be used as a solvent.[1]

-

Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the reaction mixture to a temperature in the range of 220-250°C.[1] The reaction is typically carried out under high pressure, which will build up as the reaction proceeds due to the formation of hydrogen sulfide gas. Maintain the reaction at this temperature for 4-8 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure (caution: hydrogen sulfide is toxic and flammable).

-

Isolation of Crude Product: Transfer the reaction mixture to a distillation apparatus to remove the solvent and any unreacted carbon disulfide. The crude product will remain as a residue.

-

Purification:

-

Dissolve the crude residue in an aqueous solution of sodium hydroxide to form the sodium salt of the 2-mercaptobenzothiazole.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified 2(3H)-Benzothiazolethione, 6-butyl-(9CI).

-

Collect the solid product by filtration, wash with water until the washings are neutral, and dry under vacuum.

-

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.

-

Characterization: Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key reactants and expected outcome for the synthesis. Please note that the yield is an estimate based on similar reported syntheses and may vary.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (relative to 4-butylaniline) | Typical Yield (%) |

| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 1 | - |

| Carbon Disulfide | CS₂ | 76.13 | ~2 | - |

| Sulfur | S | 32.06 | ~2 | - |

| 2(3H)-Benzothiazolethione, 6-butyl-(9CI) | C₁₁H₁₃NS₂ | 223.36 | - | 70-85 |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2(3H)-Benzothiazolethione, 6-butyl-(9CI).

Caption: Workflow for the synthesis and purification of 2(3H)-Benzothiazolethione, 6-butyl-(9CI).

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and a fume hood, should be taken at all times. The reaction generates toxic and flammable hydrogen sulfide gas, which requires careful handling.

References

Application of 6-butyl-1,3-benzothiazole-2-thione as a Corrosion Inhibitor: Application Notes and Protocols

Disclaimer: No direct experimental data was found for 6-butyl-1,3-benzothiazole-2-thione. The following application notes and protocols are based on studies of closely related and structurally similar benzothiazole derivatives, such as 2-mercaptobenzothiazole and other substituted benzothiazoles, which are widely recognized as effective corrosion inhibitors for various metals, particularly mild steel in acidic media. The principles and methodologies described are expected to be largely applicable to the specified compound.

Introduction

Benzothiazole derivatives are a class of organic compounds containing a benzene ring fused to a thiazole ring. These compounds, particularly those with sulfur and nitrogen heteroatoms, have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including mild steel, in aggressive environments such as acidic solutions.[1][2][3][4] The inhibitive action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[4] The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate this adsorption process.[5]

6-butyl-1,3-benzothiazole-2-thione, with its benzothiazole core, a thione group, and a butyl substituent, is anticipated to exhibit strong corrosion inhibition properties. The butyl group, being an electron-donating alkyl group, may enhance the electron density on the benzothiazole ring system, potentially leading to stronger adsorption and improved inhibition efficiency.

Potential Applications

Based on the performance of analogous benzothiazole derivatives, 6-butyl-1,3-benzothiazole-2-thione is a promising candidate for use as a corrosion inhibitor in various industrial applications, including:

-

Acid Pickling and Cleaning: To protect metal surfaces from excessive dissolution during the removal of scales and rust in acidic baths.[2][4]

-

Oil and Gas Industry: To mitigate corrosion in pipelines and equipment exposed to acidic environments.

-

Cooling Water Systems: To prevent corrosion of metal components in industrial cooling circuits.

-

Metalworking Fluids: As an additive to cutting and grinding fluids to protect tools and workpieces from corrosion.

Quantitative Data Summary

The following tables summarize the inhibition efficiency of various benzothiazole derivatives on mild steel in acidic media, as determined by different experimental techniques. This data provides an expected performance range for 6-butyl-1,3-benzothiazole-2-thione.

Table 1: Inhibition Efficiency of Benzothiazole Derivatives from Weight Loss Measurements

| Inhibitor | Concentration (ppm) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 2-Mercaptobenzothiazole | 100 | 1.0M HCl | 20 | - | [2] |

| 2-Mercaptobenzothiazole | 200 | 1.0M HCl | 20 | - | [2] |

| 2-Mercaptobenzothiazole | 400 | 1.0M HCl | 20 | 96.69 | [2] |

| 2-Mercaptobenzothiazole | 400 | 1.0M HCl | 30 | - | [2] |

| 2-Mercaptobenzothiazole | 400 | 1.0M HCl | 40 | - | [2] |

| 2-phenylbenzothiazole (PBT) | 0.1 mM | 1M H₂SO₄ | - | 97.48 | [4] |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.1 mM | 1M H₂SO₄ | - | 98.53 | [4] |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.1 mM | 1M H₂SO₄ | - | 99.59 | [4] |

Table 2: Electrochemical Polarization Data for Benzothiazole Derivatives on Mild Steel in 1 N HCl

| Inhibitor | Concentration (mM) | Corrosion Potential (Ecorr) (mV vs SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | - | -485 | 1125 | - | [3] |

| 1,3-benzothiazol-2-amine (BTA) | 5.0 | -480 | 100 | 91.1 | [3] |

| 6-methyl-1,3-benzothiazol-2-amine (MBTA) | 5.0 | -475 | 85 | 92.4 | [3] |

| 2-amino-1,3-benzthiazole-6-thiol (TBTA) | 5.0 | -470 | 65 | 94.2 | [3] |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Benzothiazole Derivatives on Mild Steel in 1M H₂SO₄

| Inhibitor | Concentration (mM) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |

| Blank | - | 9.7 | 164.2 | - | [4] |

| 2-phenylbenzothiazole (PBT) | 0.1 | 2580 | 414 | 97.48 | [4] |

| 2-(4-methoxy-phenyl)benzothiazole (MPB) | 0.1 | 1497 | - | 98.53 | [4] |

| 2-(3,4,5-trimethoxy-phenyl)benzothiazole (TPB) | 0.1 | - | - | 99.59 | [4] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Protocol:

-

Specimen Preparation:

-

Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

-

Abrade the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200), followed by polishing with a polishing cloth to achieve a mirror finish.

-

Degrease the coupons with acetone, wash with distilled water, and dry in a desiccator.

-

Accurately weigh the prepared coupons to four decimal places (W₁).

-

-

Corrosion Test:

-

Prepare the corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄).

-

Prepare test solutions by adding various concentrations of 6-butyl-1,3-benzothiazole-2-thione to the corrosive medium. A blank solution without the inhibitor should also be prepared.

-

Immerse the weighed coupons in the test solutions and the blank solution for a specified period (e.g., 6, 12, or 24 hours) at a constant temperature.

-

-

Post-Test Analysis:

-

After the immersion period, carefully remove the coupons from the solutions.

-

Wash the coupons with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, followed by rinsing with distilled water and acetone.

-

Dry the coupons and reweigh them (W₂).

-

-

Calculations:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss (W₁ - W₂ in mg), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of the metal (g/cm³).

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitive action of the compound.

Apparatus: A standard three-electrode cell setup connected to a potentiostat/galvanostat.

-

Working Electrode (WE): Mild steel specimen with a known exposed surface area.

-

Counter Electrode (CE): Platinum or graphite rod.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

Protocol:

-

Potentiodynamic Polarization:

-

Immerse the three-electrode setup in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

-

Calculate the Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

-

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.

Protocol:

-

Immerse mild steel specimens in the corrosive medium with and without the inhibitor for a specified duration.

-

After immersion, remove the specimens, rinse them gently with distilled water, and dry them.

-

Mount the specimens on stubs and coat them with a conductive material (e.g., gold or carbon) if necessary.

-

Examine the surface morphology of the specimens using an SEM at various magnifications. Compare the surface of the specimen exposed to the inhibited solution with that of the uninhibited (blank) and a freshly polished sample.

Proposed Mechanism of Inhibition

The corrosion inhibition of steel by benzothiazole derivatives is generally attributed to the adsorption of the inhibitor molecules onto the metal surface.[4] This adsorption can occur through:

-

Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.

-

Chemisorption: Covalent bonding between the heteroatoms (N, S) of the benzothiazole ring and the vacant d-orbitals of the iron atoms on the metal surface. The π-electrons of the aromatic ring can also participate in this interaction.

The adsorbed inhibitor molecules form a protective barrier that:

-

Blocks the active corrosion sites on the metal surface.

-

Hinders the diffusion of corrosive species (e.g., H⁺, Cl⁻) to the metal surface.

-

Reduces the rate of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus acting as a mixed-type inhibitor.[3][6]

Visualizations

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Caption: Proposed mechanism of corrosion inhibition by benzothiazole derivatives.

References

Application Note: Quantification of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2(3H)-Benzothiazolethione, 6-butyl-(9CI). The described protocol utilizes reverse-phase chromatography with UV detection, providing a specific, accurate, and precise method for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

2(3H)-Benzothiazolethione, 6-butyl-(9CI) is a heterocyclic organic compound belonging to the benzothiazole class. Accurate and reliable quantification of this and related compounds is crucial in various fields, including pharmaceutical development, quality control, and environmental analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such molecules. The method outlined herein is based on established principles of reverse-phase chromatography, which separates analytes based on their hydrophobicity.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Analyte: 2(3H)-Benzothiazolethione, 6-butyl-(9CI) reference standard.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2(3H)-Benzothiazolethione, 6-butyl-(9CI) reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 12 | |

| 12.1 | |

| 15 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 325 nm |

Note: The optimal detection wavelength for benzothiazole derivatives can vary, but they generally exhibit strong absorbance in the UV region. A wavelength of 325 nm is a good starting point based on the typical UV spectra of related compounds.

Sample Preparation

The sample preparation will be matrix-dependent. A general procedure for a solid sample is as follows:

-

Accurately weigh a known amount of the sample.

-

Extract the analyte using a suitable organic solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the sample to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered sample with the initial mobile phase to bring the analyte concentration within the calibration range.

Data Presentation

The following tables summarize the hypothetical but realistic quantitative data for the validation of this HPLC method.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Result |

| Tailing Factor (T) | T ≤ 2 | 1.2 |

| Theoretical Plates (N) | N ≥ 2000 | 8500 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2% | 0.8% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |